molecular formula C18H17ClN4O4 B11469546 Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11469546
M. Wt: 388.8 g/mol
InChI Key: GUFYPXFNUQMDIY-UHFFFAOYSA-N
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Description

Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of specific catalysts can be employed to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo-triazine compounds .

Mechanism of Action

The mechanism of action of Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:

Uniqueness

Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H17ClN4O4/c1-4-12-15(10-5-7-11(19)8-6-10)17-21-20-16(18(25)27-3)13(23(17)22-12)9-14(24)26-2/h5-8H,4,9H2,1-3H3

InChI Key

GUFYPXFNUQMDIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OC)CC(=O)OC

Origin of Product

United States

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